molecular formula C19H14BrF2N3O2S B4756939 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No. B4756939
M. Wt: 466.3 g/mol
InChI Key: LROTZJJRTFTRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide, also known as BPTAA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of cancer treatment.

Mechanism of Action

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide binds to the ATP-binding site of Hsp90, preventing the binding of ATP and thus inhibiting the chaperone activity of Hsp90. This leads to the degradation of many oncogenic proteins, including Akt, Raf-1, and HER2, among others.
Biochemical and Physiological Effects
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In addition, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been found to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide is its selectivity for cancer cells over normal cells, which reduces the risk of toxicity and side effects. However, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosages and treatment regimens for 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide.

Future Directions

Future research on 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide should focus on optimizing its synthesis method and improving its solubility and bioavailability. In addition, studies should be conducted to determine the optimal dosages and treatment regimens for 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide in different types of cancer. Furthermore, the potential applications of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide in the treatment of other diseases, such as rheumatoid arthritis and age-related macular degeneration, should be explored. Finally, further studies are needed to investigate the potential side effects and toxicity of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide.

Scientific Research Applications

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide has been found to have potential applications in cancer treatment due to its ability to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many cancer cells and is crucial for their survival. Inhibition of Hsp90 leads to the degradation of many oncogenic proteins, resulting in cell death and inhibition of tumor growth.

properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrF2N3O2S/c20-13-3-1-12(2-4-13)16-9-10-23-19(25-16)28-11-17(26)24-14-5-7-15(8-6-14)27-18(21)22/h1-10,18H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROTZJJRTFTRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.